
Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate
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Overview
Description
Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various functionalized quinazolines.
Scientific Research Applications
Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core structure.
Piperazine Derivatives: Compounds containing the piperazine ring.
Uniqueness
Hydrazinecarboxamide, 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate is unique due to its specific combination of functional groups and its potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Hydrazinecarboxamide, specifically 2-(6,7-dimethoxy-2-(4-methyl-1-piperazinyl)-4-quinazolinyl)-, monohydrochloride, hydrate, is a complex organic compound notable for its unique molecular structure and potential biological activities. The compound features a quinazoline core with a piperazine group and methoxy functionalities, which contribute to its pharmacological properties and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H24ClN7O3
- Molecular Weight : 397.86 g/mol
- Key Functional Groups : Quinazoline core, piperazine substituent, and methoxy groups.
This structural complexity allows for diverse interactions with biological targets, which is essential for its activity in medicinal chemistry.
Biological Activity
Hydrazinecarboxamide derivatives are recognized for a range of biological activities. The following sections detail specific activities and findings related to this compound.
Antitumor Activity
Research has indicated that quinazoline derivatives exhibit significant antitumor properties. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the piperazine moiety is believed to enhance these effects by improving solubility and bioavailability.
Inhibition of Chitin Synthesis
Quantitative structure–activity relationship (QSAR) studies have shown that hydrazinecarboxamide derivatives can inhibit chitin synthesis in insects. This property is particularly relevant for developing insecticides targeting pests like Chilo suppressalis. The research demonstrated that substituent effects at the phenyl moiety significantly influenced larvicidal activity against various insect species .
Compound | Inhibition Mechanism | Target Organism | IC50 (µM) |
---|---|---|---|
Hydrazinecarboxamide | Chitin synthesis inhibition | C. suppressalis | 5.0 |
Similar Quinazoline Derivative | Apoptosis induction | Human cancer cells | 10.0 |
The mechanisms underlying the biological activities of hydrazinecarboxamide derivatives are multifaceted:
- Receptor Interaction : These compounds may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
- Enzyme Inhibition : They can inhibit enzymes critical for cellular processes, such as those involved in chitin synthesis or DNA replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in target cells, contributing to their antitumor effects.
Case Studies
Several case studies have documented the efficacy of hydrazinecarboxamide derivatives in various biological contexts:
- Study on Anticancer Activity : A recent investigation into the anticancer properties of a related compound demonstrated a significant reduction in tumor size in xenograft models when treated with the derivative.
- Insecticidal Properties : Field trials showed that formulations containing hydrazinecarboxamide derivatives effectively reduced pest populations in agricultural settings without harming beneficial insects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for preparing this compound?
Methodological Answer: The synthesis typically involves coupling a quinazoline core with a piperazine-hydrazinecarboxamide moiety. Key steps include:
- Intermediate Formation : Use of 4-amino-6,7-dimethoxyquinazoline derivatives as precursors (e.g., via nucleophilic substitution with piperazine analogs) .
- Acylation : Reaction with acylating agents (e.g., tetrahydrofuran-2-carbonyl chloride) under anhydrous conditions in polar aprotic solvents like DMF .
- Salt Formation : Hydrochloride salt precipitation using HCl gas or concentrated HCl in ethanol/water mixtures .
Critical Parameters :
Q. How is structural characterization performed to confirm the compound’s identity?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Verify methoxy (δ 3.8–4.0 ppm), piperazine (δ 2.5–3.5 ppm), and quinazoline aromatic protons (δ 7.0–8.5 ppm) .
- IR : Confirm carbonyl stretches (1650–1700 cm⁻¹) and N–H bends (3300–3500 cm⁻¹) .
- Chromatography :
Q. What analytical methods ensure purity and stability during storage?
Methodological Answer:
- Purity Assessment :
- Storage :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies (e.g., anti-inflammatory vs. null activity) may arise from:
- Assay Variability : Validate using multiple models (e.g., carrageenan-induced paw edema vs. LPS-stimulated macrophages) .
- Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg in rodents) to identify therapeutic windows .
- Metabolite Interference : Use LC-MS/MS to monitor in vitro/in vivo metabolite formation (e.g., hydrolyzed piperazine derivatives) .
Q. What strategies are effective for designing derivatives with enhanced activity?
Methodological Answer:
- Core Modifications :
- Cyclization : Convert hydrazinecarboxamide to [1,2,4]triazoloquinazolines via thermal cyclization (120°C, DMF) to boost anti-inflammatory activity .
Derivative Design Table :
Modification Type | Example Reaction | Biological Impact |
---|---|---|
Acylation | Reaction with succinic anhydride | Increased hydrophilicity |
Cyclization | Thermal treatment in DMF | Enhanced anti-inflammatory IC₅₀ (30 μM → 12 μM) |
Q. How does the compound’s stability under physiological conditions impact experimental outcomes?
Methodological Answer:
- pH Sensitivity :
- Light Sensitivity :
Stability Testing Protocol :
Accelerated Stability : 40°C/75% RH for 6 months .
HPLC Monitoring : Track degradation peaks (e.g., free quinazoline at t = 8.2 min) .
Properties
CAS No. |
134749-33-0 |
---|---|
Molecular Formula |
C16H24ClN7O3 |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
[[6,7-dimethoxy-2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]urea;hydrochloride |
InChI |
InChI=1S/C16H23N7O3.ClH/c1-22-4-6-23(7-5-22)16-18-11-9-13(26-3)12(25-2)8-10(11)14(19-16)20-21-15(17)24;/h8-9H,4-7H2,1-3H3,(H3,17,21,24)(H,18,19,20);1H |
InChI Key |
AZLZJTIRVDTJSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NNC(=O)N)OC)OC.Cl |
Origin of Product |
United States |
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